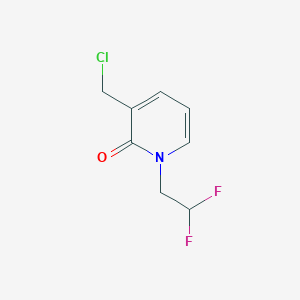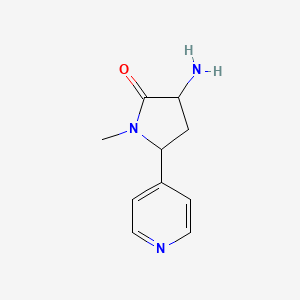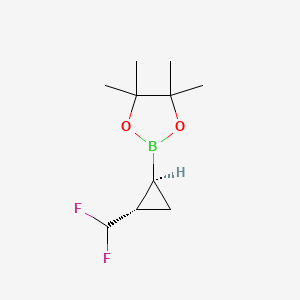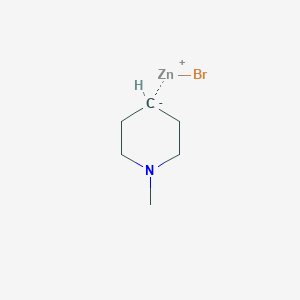![molecular formula C15H12N4S2 B14887257 4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzimidazole or thieno[2,3-d]pyrimidine rings .
科学研究应用
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
作用机制
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1H-Benzimidazole: Known for its broad range of biological activities.
Thieno[2,3-d]pyrimidine: Studied for its potential as an anticancer agent.
2-((1H-Benzimidazol-2-yl)thio)benzaldehyde: Investigated for its antimicrobial properties
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is unique due to its combined structural features, which may confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C15H12N4S2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N4S2/c1-2-9-7-10-13(20-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)19-15/h3-8H,2H2,1H3,(H,18,19) |
InChI 键 |
JERMOQNJLJHILS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


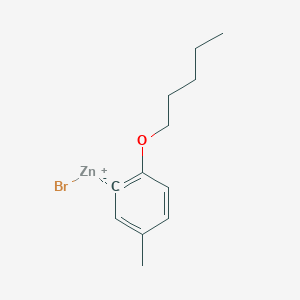
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

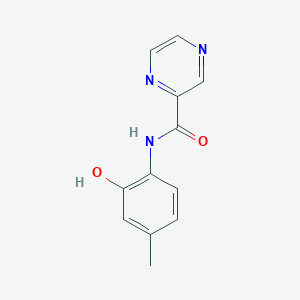

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
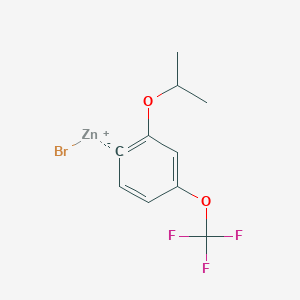
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
